Synthesis and Characterization of Sodium 2,2,2-Trifluoroethanolate: A Technical Guide
Synthesis and Characterization of Sodium 2,2,2-Trifluoroethanolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2,2,2-trifluoroethanolate (CF₃CH₂ONa) is a crucial reagent in modern organic synthesis, primarily utilized for the introduction of the trifluoroethoxy group into molecules. This functionalization is of significant interest in pharmaceutical and materials science due to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and altered lipophilicity. This guide provides an in-depth overview of the synthesis, characterization, and key applications of sodium 2,2,2-trifluoroethanolate, complete with detailed experimental protocols, comprehensive data tables, and visualizations of the core chemical processes.
Introduction
Sodium 2,2,2-trifluoroethanolate is the sodium salt of 2,2,2-trifluoroethanol. The electron-withdrawing nature of the trifluoromethyl group makes the parent alcohol significantly more acidic (pKa ≈ 12.4) than non-fluorinated alcohols like ethanol (pKa ≈ 15.9).[1] Consequently, sodium 2,2,2-trifluoroethanolate is a weaker base but a potent nucleophile.[1] Its primary application lies in nucleophilic substitution reactions to form trifluoroethyl ethers and esters.[1] Furthermore, it serves as a catalyst in various organic transformations, including esterifications and ring-opening polymerizations.[1]
Synthesis of Sodium 2,2,2-Trifluoroethanolate
The synthesis of sodium 2,2,2-trifluoroethanolate is predominantly achieved through two main routes: the direct reaction of 2,2,2-trifluoroethanol with sodium metal and the deprotonation of 2,2,2-trifluoroethanol using a strong base like sodium hydride. Both methods require anhydrous conditions to prevent the formation of sodium hydroxide.
Experimental Protocols
Method 1: Reaction with Sodium Metal
This method involves the direct reaction of 2,2,2-trifluoroethanol with sodium metal, resulting in the formation of the alkoxide and hydrogen gas.
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Reaction: 2 CF₃CH₂OH + 2 Na → 2 CF₃CH₂ONa + H₂
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Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cut sodium metal (1 equivalent) under a positive pressure of nitrogen.
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Add anhydrous dioxane via a cannula.[2]
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From the dropping funnel, add anhydrous 2,2,2-trifluoroethanol (1 equivalent) dropwise to the sodium dispersion at a rate that maintains a gentle reflux.
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After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until all the sodium has reacted.
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Cool the reaction mixture to room temperature. The resulting solution or suspension of sodium 2,2,2-trifluoroethanolate can be used directly in subsequent reactions.
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For isolation, the solvent can be removed under reduced pressure to yield the product as a white solid.
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Method 2: Reaction with Sodium Hydride
This is often the preferred method as it avoids the use of highly reactive sodium metal and the generation of flammable hydrogen gas.
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Reaction: CF₃CH₂OH + NaH → CF₃CH₂ONa + H₂
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Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
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Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane washings carefully under a stream of nitrogen.
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Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry of sodium hydride.
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Cool the slurry to 0 °C in an ice bath.
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Add a solution of anhydrous 2,2,2-trifluoroethanol (1 equivalent) in anhydrous THF dropwise from the dropping funnel. Control the addition rate to manage the exothermic reaction and hydrogen evolution.[1]
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
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The resulting solution of sodium 2,2,2-trifluoroethanolate in THF can be used directly.
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Characterization
The successful synthesis of sodium 2,2,2-trifluoroethanolate is confirmed through various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 420-87-1 | [3] |
| Molecular Formula | C₂H₂F₃NaO | [4] |
| Molecular Weight | 122.02 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Melting Point | Not available | |
| Boiling Point | 74 °C at 760 mmHg (for parent alcohol) | [3] |
| Flash Point | 29.4 °C (for parent alcohol) | [6] |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF) | [7] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of sodium 2,2,2-trifluoroethanolate.
| Nucleus | Moiety | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ¹H NMR | -CH₂- | ~3.8-4.2 ppm | Quartet | ~8-10 Hz |
| ¹⁹F NMR | -CF₃ | ~ -77 ppm (relative to CFCl₃) | Triplet | ~8-10 Hz |
Note: Chemical shifts can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule. The formation of the alkoxide from the alcohol is marked by the disappearance of the broad O-H stretching band.
| Wavenumber (cm⁻¹) | Assignment |
| ~2900-3000 | C-H stretching |
| ~1250-1000 | C-F stretching (strong) |
| ~1100-1000 | C-O stretching |
Note: One source mentions absorption bands at 3200 cm⁻¹ (C-H stretching) and 3000 cm⁻¹ (C=C stretching), the latter of which may be a misinterpretation for this molecule.[5]
Mass Spectrometry (MS)
Mass spectrometry of sodium 2,2,2-trifluoroethanolate is challenging due to its low volatility. Analysis is typically performed on its more volatile parent alcohol, 2,2,2-trifluoroethanol. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the ion.
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Calculated Exact Mass of C₂H₂F₃O⁻: 100.0034
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Calculated Exact Mass of [C₂H₂F₃NaO + H]⁺: 122.9928
Applications in Organic Synthesis
Sodium 2,2,2-trifluoroethanolate is a versatile reagent with applications as a nucleophile and a catalyst.
Nucleophilic Substitution Reactions
The primary use of sodium 2,2,2-trifluoroethanolate is as a nucleophile to introduce the trifluoroethoxy group.
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Synthesis of Trifluoroethyl Ethers: It reacts with alkyl halides or sulfonates to form trifluoroethyl ethers. This is particularly useful for the synthesis of molecules where direct dehydration methods are not feasible.[2]
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Synthesis of Aryl Trifluoroethyl Ethers: It can be used in the synthesis of (2,2,2-trifluoroethoxy)benzoic acids from halobenzoic acids in the presence of a copper catalyst.[7]
Catalysis
Sodium 2,2,2-trifluoroethanolate can act as a base catalyst in several reactions.
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Esterification: It catalyzes the esterification of carboxylic acids with alcohols by deprotonating the alcohol, thereby increasing its nucleophilicity.[1]
Visualizing the Chemistry
Synthesis Workflows
Characterization Workflow
Role in Organic Reactions
Safety and Handling
Sodium 2,2,2-trifluoroethanolate is a hygroscopic and moisture-sensitive solid.[5] It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. It is corrosive and can cause burns upon contact with skin or eyes. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. The parent alcohol, 2,2,2-trifluoroethanol, is flammable.[6]
Conclusion
Sodium 2,2,2-trifluoroethanolate is a valuable and versatile reagent in organic synthesis, particularly for the incorporation of the trifluoroethoxy moiety. The synthetic methods are straightforward, though they require careful handling of moisture-sensitive and reactive materials. Its characterization is well-established using standard spectroscopic techniques. For researchers in drug development and materials science, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and preparation of novel fluorinated molecules.
References
- 1. Sodium 2,2,2-trifluoroethanolate | 420-87-1 | Benchchem [benchchem.com]
- 2. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 3. sodium 2,2,2-trifluoroethanolate|lookchem [lookchem.com]
- 4. Ethanol, 2,2,2-trifluoro-, sodium salt (1:1) | C2H2F3NaO | CID 23677971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
